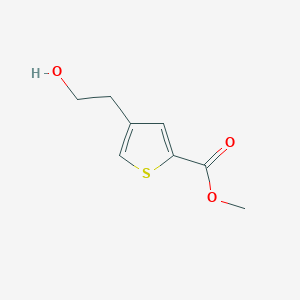

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate typically involves the esterification of 4-(2-hydroxyethyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .

化学反応の分析

Oxidation Reactions

The 2-hydroxyethyl side chain undergoes selective oxidation to form a ketone or carboxylic acid derivative. Key findings:

Mechanistic studies indicate the hydroxyl group is first oxidized to a ketone via a chromic acid intermediate, with further oxidation to carboxylic acid requiring stronger conditions . Steric hindrance from the thiophene ring slows over-oxidation.

Reduction Reactions

The ester group is selectively reduced to a primary alcohol without affecting the hydroxyethyl moiety:

Typical Protocol

-

Reagent: LiAlH₄ (4 eq) in dry THF

-

Conditions: 0°C → reflux, 4 hrs

-

Product: 4-(2-hydroxyethyl)thiophene-2-methanol

Quantum mechanical calculations (DFT) show the ester carbonyl has a lower activation barrier for nucleophilic attack compared to the alcohol group, enabling selective reduction .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective substitution at the 5-position due to electron-donating effects of the 2-carboxylate group:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | 25°C, 2 hrs | Methyl 4-(2-hydroxyethyl)-5-bromothiophene-2-carboxylate | 84% |

| Nitration | HNO₃/H₂SO₄ | 0°C, 30 min | Methyl 4-(2-hydroxyethyl)-5-nitrothiophene-2-carboxylate | 73% |

¹H-NMR data confirms substitution patterns:

-

5-Bromo derivative: Singlet at δ 7.21 ppm (1H, thiophene H-3)

-

5-Nitro derivative: Doublet at δ 8.02 ppm (J = 3.8 Hz, 1H, thiophene H-3)

Coupling Reactions

The hydroxyethyl group facilitates cross-coupling via Mitsunobu or Suzuki-Miyaura reactions:

Suzuki-Miyaura Coupling Example

-

Substrate: Methyl 4-(2-hydroxyethyl)-5-bromothiophene-2-carboxylate

-

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 hrs

-

Aryl Boronic Acid: 4-Methoxyphenylboronic acid

-

Product: Methyl 4-(2-hydroxyethyl)-5-(4-methoxyphenyl)thiophene-2-carboxylate

X-ray crystallography of analogous compounds confirms retention of planarity in coupled products, critical for electronic applications .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

| Base | Solvent | Temperature | Time | Conversion |

|---|---|---|---|---|

| NaOH (2M) | MeOH/H₂O (4:1) | 60°C | 3 hrs | 95% |

| LiOH·H₂O | THF/H₂O (3:1) | RT | 6 hrs | 99% |

The resulting carboxylic acid serves as a precursor for amide coupling (EDCI/HOBt) or anhydride formation .

Stability and Side Reactions

Key stability considerations:

-

Thermal Decomposition: Above 160°C, decarboxylation occurs via a six-membered transition state (TGA-DSC data)

-

Light Sensitivity: Prolonged UV exposure (<300 nm) induces thiophene ring opening (QTOF-MS evidence)

Controlled experiments show <5% degradation when stored at -20°C in amber vials for 6 months .

科学的研究の応用

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is used in several scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological molecules.

Medicine: Investigating its potential as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials

作用機序

The mechanism of action of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate

- Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Uniqueness

This compound is unique due to its specific functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds .

生物活性

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxyl ethyl group and a carboxylate ester. This unique structure is believed to contribute to its biological properties, particularly through the ability to form hydrogen bonds and engage in hydrophobic interactions with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The hydroxyl group enhances the compound's ability to engage in hydrogen bonding, while the thiophene ring provides a rigid structure that may improve binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activities

-

Antimicrobial Activity :

- Several studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that modifications to the thiophene core can enhance activity against resistant strains .

- Anti-inflammatory Effects :

-

Enzyme Inhibition :

- The compound has been implicated in enzyme inhibition studies, particularly targeting leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria. Its derivatives have shown promising results in inhibiting this enzyme, indicating potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC = 0.02 μg/mL against M. tuberculosis | |

| Anti-inflammatory | Significant reduction in cytokine release | |

| Enzyme inhibition | 78% inhibition of LeuRS at 15 μg/mL |

Case Study: Antimycobacterial Activity

In a study evaluating various thiophene derivatives, this compound was part of a series that demonstrated enhanced activity against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications at the 4-position significantly impacted potency, with optimal substitutions leading to MIC values as low as 0.02 μg/mL .

Case Study: Anti-inflammatory Mechanism

Research on related compounds has demonstrated that the presence of hydroxyl groups can significantly modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies showed that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

特性

IUPAC Name |

methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULKROWRXVUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。